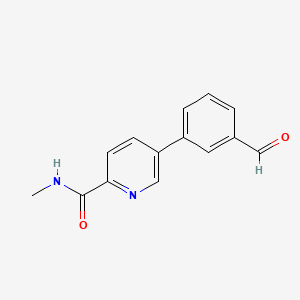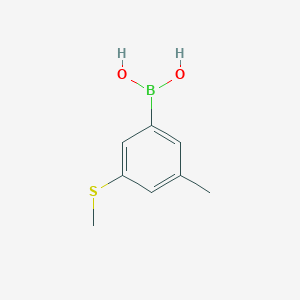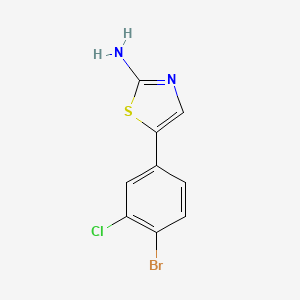
5-(4-Bromo-3-chlorophenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromo-3-chlorophenyl)thiazol-2-amine is a heterocyclic compound featuring a thiazole ring substituted with a 4-bromo-3-chlorophenyl group at the 5-position and an amine group at the 2-position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates, isothiocyanates, or isoselenocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature . Another method involves heating a mixture of equimolar amounts of 2-acetylbenzimidazoles and thiourea in ethyl alcohol with an excess amount of iodine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Oxidation and Reduction:
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases in polar solvents are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield a brominated thiazole derivative.
Applications De Recherche Scientifique
5-(4-Bromo-3-chlorophenyl)thiazol-2-amine has several scientific research applications, including:
Antimicrobial Activity: The compound has shown promising antimicrobial activity against various pathogenic bacteria and fungi.
Anticancer Activity: It has demonstrated significant anticancer activity against oestrogen receptor-positive human breast adenocarcinoma cancer cell lines.
Molecular Docking Studies: The compound has been used in molecular docking studies to explore its binding affinity with various biological targets.
Mécanisme D'action
The mechanism of action of 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately, cell death . Additionally, it may inhibit specific enzymes or receptors involved in microbial growth and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
- 4-(4-Bromophenyl)-thiazol-2-amine
- 6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl acetic acid arylidenehydrazides
- N-(4-(4-Bromophenyl)-thiazol-2-yl)-2-chloroacetamide
Comparison: 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it has shown superior antimicrobial and anticancer activities . The presence of both bromine and chlorine atoms on the phenyl ring enhances its reactivity and binding affinity with biological targets.
Propriétés
Formule moléculaire |
C9H6BrClN2S |
|---|---|
Poids moléculaire |
289.58 g/mol |
Nom IUPAC |
5-(4-bromo-3-chlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrClN2S/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
Clé InChI |
ZZDKVEHMCWTMGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CN=C(S2)N)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14024664.png)
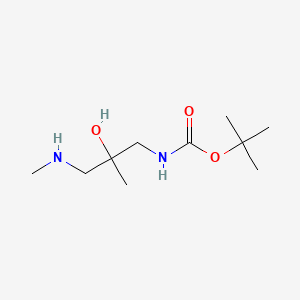
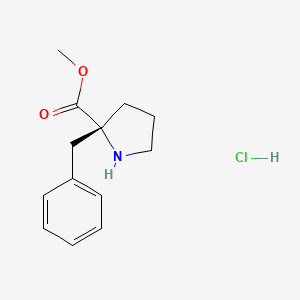
![2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride](/img/structure/B14024691.png)

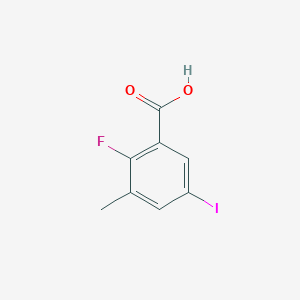
![Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B14024710.png)

